N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
The compound “N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide” is a heterocyclic organic molecule with a multi-modular architecture. Its structure comprises:
- A 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This moiety is known for metabolic stability and serves as a bioisostere for ester or carbonyl groups in medicinal chemistry.
- A 5,6-dihydro-1,4-dioxine-2-carboxamide group, a six-membered ring with two oxygen atoms, contributing to hydrogen-bonding interactions and solubility modulation.
Properties
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-15(14-10-22-7-8-23-14)18-17-20-19-16(24-17)13-6-5-11-3-1-2-4-12(11)9-13/h5-6,9-10H,1-4,7-8H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQZCSSMTUPZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C20H16N4O2
- Molecular Weight: 376.43 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily associated with its interaction with specific molecular targets:
- Target: The compound targets the Retinoic Acid Receptor Gamma (RARG) .
- Mode of Action: It binds to RARG and influences pathways related to cell growth and differentiation. This interaction suggests a role in modulating gene expression involved in various cellular processes.
Anticancer Activity
Several studies have investigated the anticancer potential of oxadiazole derivatives similar to this compound:
- Cytotoxic Effects: Compounds containing the oxadiazole moiety have shown promising cytotoxic effects against various cancer cell lines. For instance:
Inhibition of Matrix Metalloproteinases (MMPs)
The compound's structural analogs have been reported to inhibit MMPs, which are crucial in tumor progression:
- MMP Inhibition: Studies highlighted that certain oxadiazole derivatives effectively inhibit MMP-9, suggesting their potential use in cancer therapy . Molecular docking studies indicated a strong affinity for the active site of MMP-9 .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Bioavailability: The bioavailability is influenced by the compound's chemical structure and its ability to reach target sites in the body.
- Metabolism: The metabolic pathways and half-life are critical factors that determine the duration of action and efficacy.
Study 1: Cytotoxicity Evaluation
A study evaluated several oxadiazole derivatives for their cytotoxic effects:
| Compound ID | Cell Line | IC50 (mM) | Notes |
|---|---|---|---|
| 8 | A549 | 0.125 ± 0.020 | Effective against lung cancer |
| 9 | C6 | 0.137 ± 0.015 | Effective against glioma |
This study demonstrated that structural modifications significantly impact the anticancer activity of these compounds .
Study 2: MMP Inhibition Study
Another research focused on MMP inhibition:
| Compound ID | MMP Type | Inhibition % | Notes |
|---|---|---|---|
| 8 | MMP-9 | 85% | High affinity for active site |
| 9 | MMP-9 | 80% | Comparable to standard inhibitors |
These findings suggest that the oxadiazole scaffold can be a promising lead in developing new anticancer agents targeting MMPs .
Comparison with Similar Compounds
Electronic and Pharmacokinetic Implications
- Oxadiazole vs.
- Molecular Weight : The thiazole analog’s higher molecular weight (355.41 vs. 339.35 g/mol) is attributable to sulfur’s atomic mass, which may marginally affect diffusion rates across biological membranes.
- Synthetic Accessibility : Oxadiazoles are typically synthesized via cyclization of acylhydrazides, whereas thiazoles often employ Hantzsch-type reactions involving thioureas .
Spectroscopic Characterization (Indirect Insights)
For example:
- 1H NMR : Signals for tetrahydronaphthalene protons (δ 1.5–2.8 ppm, multiplet) and oxadiazole/dioxine protons (δ 3.5–5.0 ppm) would dominate .
- IR Spectroscopy : Key stretches include C=O (carboxamide, ~1680 cm⁻¹) and C-O (dioxine, ~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 340.35 for the target compound) .
Research Findings and Implications
Bioisosteric Potential: The oxadiazole ring in the target compound may improve metabolic stability compared to thiazole-containing analogs, a critical factor in drug design .
Solubility-Permeability Trade-off : The oxadiazole’s higher polarity could enhance aqueous solubility but reduce membrane permeability relative to the thiazole analog.
Q & A
Basic Research Questions
Q. What is the standard synthetic route for N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving cyclization of hydrazide intermediates with tetrahydronaphthalene derivatives. Key steps include:
- Step 1 : Formation of the oxadiazole ring via condensation of carboxamide precursors with hydrazine hydrate.
- Step 2 : Coupling the oxadiazole intermediate with a functionalized tetrahydronaphthalene moiety under reflux conditions in ethanol or DMF .
- Characterization : Purity and structural confirmation are achieved using 1H/13C NMR (to verify substituent positions), IR spectroscopy (to identify carbonyl and oxadiazole C=N stretches), and mass spectrometry (for molecular ion validation) .
Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?
- Methodological Answer : Preliminary studies on structurally analogous compounds highlight potential antimicrobial , antiviral , and anticancer activities. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Target-specific : Enzyme inhibition assays (e.g., COX-2, topoisomerase II) to probe mechanistic pathways .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicological data for this compound is limited, analogous oxadiazole derivatives require:
- PPE : Gloves, lab coats, and respiratory protection to avoid inhalation of aerosols.
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., carbon disulfide).
- Storage : Stable at 2–8°C in dry, inert environments to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : SAR strategies focus on modifying:
- Oxadiazole substituents : Introducing electron-withdrawing groups (e.g., -NO2, -CF3) to enhance enzyme-binding affinity.
- Tetrahydronaphthalene moiety : Substituting at the 2-position with halogens or methyl groups to improve lipophilicity and membrane permeability .
- Validation : Parallel synthesis of derivatives followed by docking simulations (e.g., AutoDock Vina) to predict target interactions, paired with in vitro validation .
Q. What computational approaches are used to predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : To model binding stability with receptors (e.g., 5-HT3 receptors) over 100-ns trajectories.
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with oxadiazole N-atoms, hydrophobic contacts with tetrahydronaphthalene) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
Q. How can conflicting data on biological activity between similar compounds be resolved?
- Methodological Answer : Discrepancies (e.g., varying IC50 values in anticancer assays) may arise from:
- Purity : Validate compound purity via HPLC (>95%) to exclude byproduct interference.
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) across labs.
- Structural Confounders : Compare regioisomers (e.g., oxadiazole vs. thiadiazole cores) using X-ray crystallography to confirm active conformers .
Q. What strategies improve yield in large-scale synthesis of this compound?
- Methodological Answer :
- Flow Chemistry : Utilize continuous flow reactors to enhance mixing and reduce reaction time.
- Catalyst Optimization : Screen Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling steps.
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener, higher-yielding reactions .
Methodological Notes
- Experimental Replication : Cross-validate findings using orthogonal techniques (e.g., LC-MS alongside NMR).
- Ethical Compliance : Adhere to institutional biosafety protocols for in vivo testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
